molecular formula C10H6BrClN2O2 B13186850 Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Cat. No.: B13186850
M. Wt: 301.52 g/mol
InChI Key: OOCLIOJMSSEJKA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a halogenated naphthyridine derivative characterized by a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl ester group at the 3-position of the bicyclic naphthyridine scaffold. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as γ-aminobutyric acid type A receptor (GABAAR) ligands and antibacterial agents . Its bromine substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization in drug discovery pipelines .

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H6BrClN2O2/c1-16-10(15)6-3-14-9-5(8(6)12)2-13-4-7(9)11/h2-4H,1H3

InChI Key

OOCLIOJMSSEJKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,6-Naphthyridine Core

The 1,6-naphthyridine ring can be synthesized by classical condensation reactions involving aminopyridines and appropriate aldehydes or β-ketoesters. One common approach is the Gould-Jacobs reaction, which involves:

  • Condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate.
  • Thermal cyclization at elevated temperatures (~250°C) in diphenyl ether to yield ethyl 7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates, which can be adapted for 1,6-naphthyridine analogs by appropriate substitution patterns.

Halogenation at the 8-Bromo and 4-Chloro Positions

Selective halogenation is a critical step. The 8-bromo substituent is often introduced by starting with 3-amino-4-bromopyridine derivatives, which are then cyclized to the naphthyridinone intermediate. The 4-chloro substituent can be introduced via electrophilic aromatic substitution or by using chlorinated intermediates.

  • For example, 3-amino-4-bromopyridine is converted to 8-bromo-1,6-naphthyridin-4(1H)-one via thermolysis of a suitable ylidene precursor at ~250°C for a short duration (0.5 min) to avoid side reactions.
  • Chlorination at the 4-position can be achieved by reacting the naphthyridinone intermediate with chlorinating agents or by using chlorinated starting materials.

Esterification to Form Methyl Carboxylate

The methyl ester at position 3 is typically introduced by esterification of the corresponding carboxylic acid or via direct synthesis of the ester:

  • Refluxing the acid with methanol in the presence of acid catalysts.
  • Alternatively, alkylation of the carboxylate group using methyl iodide and a base such as potassium carbonate in dimethylformamide (DMF) has been reported.

Representative Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Product/Intermediate
1 Condensation & Cyclization 6-substituted-2-aminopyridine + diethyl ethoxymethylenemalonate, heat at 250°C Ethyl 1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylate
2 Halogenation Starting from 3-amino-4-bromopyridine, thermolysis at 250°C 8-Bromo-1,6-naphthyridin-4(1H)-one
3 Chlorination Electrophilic chlorination or chlorinated intermediates 4-Chloro-8-bromo-1,6-naphthyridin-3-carboxylic acid
4 Esterification Methyl iodide, K2CO3, DMF or methanol reflux with acid catalyst Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate

Experimental Conditions and Optimization

  • Thermolysis concentration and temperature are critical: Optimal concentration found to be 0.03 mol/L at ~250°C for 0.5 min to maximize yield and minimize side products.
  • Catalyst loading for Pd-catalyzed coupling reactions (when applicable) can be as low as 1.25 mol% without yield loss.
  • Esterification reactions typically proceed under reflux conditions; the choice of base and solvent affects the yield and purity.

Analytical Characterization of Intermediates and Final Product

Summary of Research Findings

  • The preparation of this compound involves tailored multi-step synthesis, starting from halogenated aminopyridines.
  • Controlling reaction conditions such as temperature, concentration, and reaction time is essential for high yield and purity.
  • The use of palladium-catalyzed coupling and selective halogenation techniques enables the introduction of halogen substituents at precise positions.
  • Esterification methods are well-established, with alkylation using methyl iodide in polar aprotic solvents being effective.
  • The synthetic methodologies are supported by extensive analytical characterization ensuring structural integrity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include substituted naphthyridines, oxidized derivatives, and diarylated compounds.

Scientific Research Applications

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituent differences, ester groups, and applications:

Compound Name Substituents Ester Group Key Properties/Applications References
Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate 8-Br, 4-Cl Methyl Cross-coupling intermediate
Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate (7f) 4-Cl, 7-OCH3 Ethyl Precursor for hydrazine derivatives
Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate 7-Cl, 8-F, 1-cyclopropyl, 4-O Ethyl Antibacterial agents; dihydroquinolone analog
Ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate 5-Cl, 4-O Ethyl Hydrolysis studies; reactive oxo group

Biological Activity

Methyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its medicinal properties, mechanisms of action, and relevant case studies.

Overview of Naphthyridine Compounds

Naphthyridines are known for their significant pharmacological potential, including antibacterial, antiviral, anticancer, and anti-inflammatory activities. The structural features of naphthyridines often correlate with their biological efficacy, making them valuable in drug development.

Biological Activities

1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives of naphthyridines can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For instance, compounds similar to methyl 8-bromo-4-chloro-1,6-naphthyridine have been reported to inhibit topoisomerase II activity and induce cell cycle arrest in various cancer cell lines .

2. Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. In vitro assays have indicated that naphthyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls and interference with essential metabolic pathways .

3. Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Signal Transduction Modulation: It affects multiple signaling pathways that regulate apoptosis and cell survival.
  • DNA Interaction: Some studies suggest that naphthyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value indicating effective cytotoxicity at low concentrations. The compound was found to induce apoptosis through the activation of caspases and downregulation of Bcl-2 proteins .

Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting a strong potential for developing new antimicrobial agents from this class .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisInhibits topoisomerase II
AntimicrobialEffective against Gram-positiveDisruption of cell wall synthesis
Anti-inflammatoryReduces cytokine productionInhibits COX and LOX

Q & A

Q. Table 1: Representative Synthesis Conditions

Reaction TypeConditionsYieldReference
1,8a-Bond CyclizationTHF, NaH, 0°C, N₂61–96%
Ester HydrolysisHCl (aq), EtOH, reflux81%
Bromination/ChlorinationPOCl₃ or PBr₃, DMF, reflux40–85%

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and Mercury (for visualization and packing analysis) are widely used. For example, SHELXL handles twinned or high-resolution data robustly . Complementary techniques include:

  • ¹H/¹³C NMR : Chemical shifts for halogenated naphthyridines (e.g., δ 8.99 ppm for aromatic protons) and ester carbonyls (δ 160–170 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and halogen isotope patterns.

Advanced: How does regioselectivity in substitution reactions impact the synthesis of analogs?

Answer:
Regioselectivity is influenced by electronic and steric factors. For example, bromine at the 8-position deactivates the ring, directing electrophilic substitutions to the 2- or 4-positions. In cyclopropane-fused analogs, steric hindrance from the cyclopropyl group can shift reactivity to less crowded sites. Computational modeling (DFT) predicts reactive sites, while experimental validation via X-ray or NOESY NMR resolves ambiguities. Substituents like methoxy or cyano groups further modulate reactivity, as seen in analogs with 72% yield for seleno-substituted derivatives .

Advanced: What computational tools are recommended for studying reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., hydrolysis or halogenation) by calculating transition states and activation energies.
  • Molecular Dynamics (MD) : Simulates solvent effects and substituent interactions during cyclization.
  • Mercury CSD : Analyzes crystallographic packing patterns and intermolecular interactions to rationalize stability or polymorphism .

Q. Table 2: Software for Mechanistic Studies

ToolApplicationReference
GaussianDFT calculations for reaction paths
MercuryCrystal packing analysis
SHELXRefinement of reaction intermediates

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated naphthyridines?

Answer:
Discrepancies often arise from disordered halogen atoms or twinning. Strategies include:

High-Resolution Data Collection : Use synchrotron radiation to improve data quality.

Twinned Refinement : SHELXL’s TWIN/BASF commands model twinned crystals effectively .

Validation Tools : CheckMogul (bond-length analysis) and PLATON’s ADDSYM for missed symmetry .

Basic: What are the best practices for hydrolyzing the methyl ester group without degrading bromo/chloro substituents?

Answer:

  • Acidic Hydrolysis : Use 6M HCl in a 1:1 ethanol/water mixture at 80°C. Monitor via TLC to avoid over-hydrolysis.
  • Alkaline Hydrolysis : Avoid for acid-sensitive substituents (e.g., cyclopropyl groups). Use NaOH (2M) in THF/water at 50°C for robust substrates .

Advanced: How can substituent effects be leveraged to enhance pharmacological activity in analogs?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Bromo and chloro at positions 8 and 4 increase electrophilicity, enhancing binding to target proteins.
  • Amino Substituents : 5-Amino derivatives show antibacterial activity; acetylation improves bioavailability .
  • Steric Modulation : Cyclopropyl or ethyl groups at N-1 improve metabolic stability, as seen in antimalarial analogs .

Q. Table 3: Bioactivity of Substituted Analogs

SubstituentsActivityReference
5-Amino, 7-benzylselenoAntibacterial
1-Cyclopropyl, 8-fluoroAntimalarial
3-Carboxylate, 4-chloroGABA receptor binding

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